Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, primarily used to treat infections caused by Gram-positive bacteria resistant to other antibiotics. Since its clinical approval in 2000, linezolid has been a critical tool in combating infections such as those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE)45. Despite its effectiveness, the emergence of linezolid resistance and associated side effects, such as lactic acidosis and serotonin toxicity, have been documented, necessitating careful use and monitoring27. This analysis focuses on "Linezolid Impurity 16," a process-related impurity of linezolid, exploring its mechanism of action and applications in various fields.
Linezolid is approved for treating various infections, including hospital-acquired pneumonia, skin and soft tissue infections, and community-acquired pneumonia caused by susceptible strains of bacteria4. Its clinical utility extends to treating infections by rapidly growing mycobacteria, offering a potential therapeutic option for these challenging cases6. However, the development of resistance and side effects such as lactic acidosis and serotonin toxicity has been observed, which underscores the need for judicious use27.
Resistance to linezolid is primarily associated with mutations in the 23S rRNA and alterations in ribosomal proteins uL3 and uL445. Surveillance studies have shown that linezolid has maintained stable in vitro activity over a decade of clinical use, with resistance remaining relatively limited5. Nonetheless, the potential for resistance development, particularly with prolonged therapy, necessitates ongoing surveillance and research.
Research into linezolid's impurities, such as "Linezolid Impurity 16," is crucial for ensuring drug purity and safety. The isolation and characterization of such impurities help in understanding their formation and potential effects on the drug's efficacy and toxicity3. Additionally, validated stability-indicating methods are developed to determine the purity of linezolid in the presence of its impurities and degradation products, which is essential for quality control in pharmaceutical manufacturing9.
Linezolid has shown efficacy in treating chronic extensively drug-resistant tuberculosis (XDR TB), with studies demonstrating its potential to achieve sputum-culture conversion in patients with limited treatment options10. However, the occurrence of adverse events and the emergence of linezolid-resistant TB strains during treatment highlight the need for careful dosing and monitoring10.
Linezolid Impurity 16 is a degradation product associated with the antibiotic linezolid, which is used primarily for treating infections caused by Gram-positive bacteria, including resistant strains. The identification and characterization of impurities like Linezolid Impurity 16 are crucial for ensuring the quality and safety of pharmaceutical formulations. This compound is classified as a degradation impurity, arising during the synthesis or storage of linezolid.
Linezolid Impurity 16 can be synthesized from the parent compound linezolid through various degradation pathways. The presence of this impurity in pharmaceutical preparations necessitates rigorous quality control measures to monitor its levels, as impurities can affect the drug's efficacy and safety.
This impurity falls under the category of degradation impurities, which are formed as a result of chemical reactions that occur during the drug's synthesis or due to environmental factors such as light and moisture. Understanding these impurities is essential for regulatory compliance and ensuring patient safety.
The synthesis of Linezolid Impurity 16 involves several chemical reactions, primarily focusing on hydrolysis and other degradation pathways. One notable method utilizes defluorinated linezolid as a starting material, where specific solvents and catalysts are employed to enhance selectivity and yield.
The synthesis process typically includes:
This method has demonstrated a high purity (>98%) and yield (>92%), making it effective for producing reference substances necessary for quality control in pharmaceutical applications .
The molecular structure of Linezolid Impurity 16 is characterized by its specific functional groups that differentiate it from the parent compound linezolid. It typically contains modifications that arise from degradation processes, such as changes in amine or hydroxyl groups.
Linezolid Impurity 16 can be formed through various chemical reactions, including:
The synthesis often involves multiple steps where intermediates are formed, each requiring careful monitoring to prevent unwanted side reactions. For example, acetylation reactions may be performed using acetic anhydride in controlled conditions to yield specific degradation products .
Relevant analyses include:
Linezolid Impurity 16 serves primarily as a reference substance in pharmaceutical analysis. Its characterization is crucial for:
Linezolid Impurity 16 (Linezolid Diphthalimide) is a structurally complex dimeric impurity with the empirical formula C₃₂H₃₁FN₄O₇ and a molecular weight of 602.61 g/mol. Its molecular architecture incorporates two phthalimide moieties linked through modified linezolid pharmacophores. The fluorine atom (F) and morpholine ring from the parent compound are retained, while the characteristic oxazolidinone ring of linezolid is replaced by phthalimide groups. This structural modification significantly increases its molecular mass compared to linezolid (337.35 g/mol), resulting in altered physicochemical properties including reduced solubility and enhanced lipophilicity [1] [2] [7].
Table 1: Molecular Characteristics of Linezolid Impurity 16
Property | Specification |
---|---|
Molecular Formula | C₃₂H₃₁FN₄O₇ |
Molecular Weight | 602.61 g/mol |
CAS Registry Number | 1798014-14-8 |
Synonym | Linezolid Diphthalimide |
Hydrogen Bond Donors | 2 (hydroxyl groups) |
Hydrogen Bond Acceptors | 11 |
Rotatable Bonds | 13 |
The systematic IUPAC name for this impurity is:2,2’-(3,3’-(3-Fluoro-4-morpholinophenylazanediyl)bis(2-hydroxypropane-3,1-diyl))diisoindoline-1,3-dione [1].
The nomenclature explicitly denotes:
Stereochemical analysis of the SMILES notation (O=C1N(C[C@@H](O)CN(...)C[C@@H](O)CN4C(...)=O)C(...)=O
) confirms the presence of two chiral centers with (R)-configuration at the carbon atoms bearing hydroxyl groups. This configuration mirrors the stereospecificity of the parent linezolid molecule (which has an S-configuration at C5). The (R) designation indicates that the stereochemistry is retained during the impurity's formation, likely through esterification or amidation side reactions during synthesis [1] [7].
Linezolid Impurity 16 exhibits fundamental structural differences from its parent antibiotic:
Table 2: Structural Comparison with Linezolid
Feature | Linezolid (C₁₆H₂₀FN₃O₄) | Impurity 16 (C₃₂H₃₁FN₄O₇) |
---|---|---|
Core Functional Groups | Oxazolidinone, acetamide | Bis-phthalimide, tertiary amine |
Molecular Weight | 337.35 g/mol | 602.61 g/mol |
Fluorine Position | 3-Fluoro on phenyl ring | Retained 3-fluoro position |
Morpholine Unit | Single morpholine | Single morpholine |
Reactive Handles | Acetamide C=O | Hydroxyl groups, imide carbonyls |
Dimeric Nature | Monomeric | Dimeric (two modified linezolid units) |
The impurity forms when two linezolid precursor molecules undergo condensation with phthalic anhydride derivatives, replacing the oxazolidinone-acetamide pharmacophore with phthalimide groups. This transformation eliminates the antibacterial activity but introduces potential for crystallinity alterations in the drug substance. Mass spectrometry studies confirm that Impurity 16's fragmentation pattern is dominated by phthalimide-derived ions (m/z 160, 133, 104), contrasting sharply with linezolid's oxazolidinone-based fragments [3] [5] [7].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹³C and ¹⁹F solid-state NMR confirm the molecular architecture:
Variable-temperature ¹³C CP-MAS NMR reveals dynamic disorder in the morpholine ring at room temperature, which stabilizes below 213 K – critical for polymorph identification [5].
Infrared Spectroscopy:Key IR absorptions include:
Mass Spectrometry:High-resolution ESI-MS shows [M+H]⁺ at m/z 603.2251 (calc. 603.2254 for C₃₂H₃₂FN₄O₇). Fragmentation pathway:
Table 3: Diagnostic Spectroscopic Signals
Technique | Key Signals | Structural Assignment |
---|---|---|
¹³C NMR | δ 168-170 ppm | Phthalimide carbonyls |
¹H NMR | δ 5.2-5.5 ppm (exchangeable) | Hydroxyl protons |
¹⁹F NMR | δ -120 ppm | Aryl fluoride |
IR | 1770 cm⁻¹, 1700 cm⁻¹ | Imide carbonyl stretch |
MS (MS/MS) | m/z 160 → 132 → 104 | Phthalimide fragmentation ladder |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7